N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the extensive family of pyrazolo[1,5-a]pyrimidine derivatives, which represent one of the most significant classes of nitrogen-containing fused heterocyclic compounds in contemporary medicinal chemistry. The compound's structural classification places it within the broader category of organic heterocyclic compounds, specifically as a member of the pyrazolopyrimidines class. This classification system reflects the compound's core bicyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring in a specific geometric arrangement that defines the [1,5-a] connectivity pattern.
The molecular architecture of this compound demonstrates remarkable structural complexity through the integration of multiple heterocyclic systems. The central pyrazolo[1,5-a]pyrimidine core serves as the foundational scaffold, characterized by its planar, rigid structure that provides an optimal framework for biological interactions. This core system incorporates both pyrazole and pyrimidine rings, creating a fused heterocyclic arrangement that has been extensively studied for its pharmaceutical applications. The compound's systematic classification within chemical databases indicates its recognition as ChemSpider identification number 939202, reflecting its documented presence in comprehensive chemical literature.
The structural taxonomy of this compound further encompasses its classification as an aromatic heteropolycyclic compound, incorporating multiple ring systems with distinct electronic properties. The presence of the furan ring system, derived from the N-(2-furanylmethyl) substituent, introduces an oxygen-containing five-membered aromatic ring that contributes to the compound's overall electronic distribution and potential for hydrogen bonding interactions. Similarly, the thiophene-2-yl substituent at position 5 introduces a sulfur-containing aromatic ring, which significantly influences the compound's chemical reactivity and biological activity patterns.
Table 1: Structural Classification and Molecular Properties
| Classification Category | Description | Specific Details |
|---|---|---|
| Chemical Class | Pyrazolo[1,5-a]pyrimidines | Fused heterocyclic compound |
| Molecular Formula | C17H11F3N4O2S | Contains carbon, hydrogen, fluorine, nitrogen, oxygen, sulfur |
| Molecular Weight | 392.355 g/mol | Average molecular mass |
| Heteroatoms | 4 Nitrogen, 2 Oxygen, 1 Sulfur | Multiple heteroatom incorporation |
| Ring Systems | Pyrazole, Pyrimidine, Furan, Thiophene | Four distinct aromatic systems |
| Functional Groups | Carboxamide, Trifluoromethyl | Key pharmacophoric elements |
The trifluoromethyl group positioned at the 7-position of the pyrazolo[1,5-a]pyrimidine core represents a particularly significant structural feature from both chemical and biological perspectives. Trifluoromethyl substituents are widely recognized in medicinal chemistry for their ability to enhance metabolic stability, improve lipophilicity profiles, and modulate biological activity through unique electronic effects. The incorporation of this highly electronegative group fundamentally alters the compound's physicochemical properties and contributes to its potential therapeutic applications.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry, which provides the foundational context for understanding compounds like this compound, traces its origins to the early development of organic chemistry during the 1800s. The initial discoveries in this field established the groundwork for the sophisticated heterocyclic systems that characterize modern pharmaceutical compounds. Brugnatelli's separation of alloxan from uric acid in 1818 marked one of the earliest documented isolations of a heterocyclic compound, while Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 demonstrated the first synthetic approaches to five-membered oxygen-containing heterocycles.
The progression of heterocyclic chemistry continued with significant milestones that directly relate to the structural components found in the target compound. Runge's collection of pyrrole through dry distillation in 1834 established fundamental understanding of five-membered nitrogen-containing aromatic systems, while the later development of synthetic methodologies expanded the accessibility of complex heterocyclic structures. The advancement of heterocyclic chemistry accelerated substantially in the 20th century, with Chargaff's rule introduced in 1951 demonstrating the crucial role of heterocyclic chemistry in genetic codes through purine and pyrimidine bases.
The specific development of pyrazolopyrimidine chemistry represents a more recent chapter in this historical progression, with systematic investigation of these compounds beginning in earnest during the mid-20th century. The recognition of pyrazolopyrimidines as a privileged class of nitrogen-containing fused heterocyclic compounds occurred when researchers identified their significant contribution to medicinal chemistry applications. The first evaluation of anticancer activity in pyrazolopyrimidine compounds was conducted in 1956, marking the beginning of extensive pharmaceutical research into this chemical class.
Table 2: Historical Milestones in Heterocyclic Chemistry Development
| Year | Researcher | Discovery/Development | Relevance to Target Compound |
|---|---|---|---|
| 1818 | Brugnatelli | Separation of alloxan from uric acid | Early heterocyclic isolation |
| 1832 | Dobereiner | Production of furan compounds | Furan ring system development |
| 1834 | Runge | Collection of pyrrole via dry distillation | Five-membered nitrogen heterocycles |
| 1906 | Friedlander | Synthetic indigo dye production | Industrial heterocyclic applications |
| 1951 | Chargaff | Chargaff's rule for genetic codes | Pyrimidine base recognition |
| 1956 | Various | First pyrazolopyrimidine anticancer evaluation | Direct compound class relevance |
The evolution of synthetic methodologies for constructing complex heterocyclic systems has been fundamental to enabling the preparation of sophisticated compounds like the target molecule. The development of cyclocondensation reactions between aminopyrazoles and various biselectrophilic compounds has provided versatile approaches to pyrazolo[1,5-a]pyrimidine construction. These methodological advances have facilitated the structural modifications necessary to incorporate diverse substituents, including the furanylmethyl, thiophenyl, and trifluoromethyl groups present in the target compound.
The historical context of heterocyclic chemistry development also encompasses the recognition of structure-activity relationships that have guided the design of biologically active compounds. The understanding that more than half of all known compounds are heterocycles, and that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, has emphasized the central importance of heterocyclic chemistry in pharmaceutical development. This statistical foundation provides crucial context for appreciating the significance of compounds like this compound within the broader landscape of medicinal chemistry.
Significance of Pyrazolo[1,5-a]Pyrimidine Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core structure represents one of the most privileged scaffolds in contemporary medicinal chemistry, demonstrating exceptional versatility and therapeutic potential across multiple disease areas. This fused heterocyclic system has established itself as a dominant motif in numerous pharmaceutical compounds, with notable examples including zaleplon and indiplon as sedative agents, and ocinaplon as an anxiolytic agent. The significance of this core structure extends far beyond these specific applications, encompassing a broad spectrum of biological activities that include antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties.
The medicinal chemistry significance of pyrazolo[1,5-a]pyrimidines stems fundamentally from their structural analogy to adenine bases found in deoxyribonucleic acid, which provides a rational foundation for their diverse biological activities. This structural relationship enables pyrazolo[1,5-a]pyrimidine derivatives to interact effectively with numerous biological targets, particularly those involved in nucleotide binding and enzymatic processes. The planar, rigid structure of the pyrazolo[1,5-a]pyrimidine core facilitates optimal binding interactions with protein active sites, while the multiple nitrogen atoms provide hydrogen bonding opportunities that enhance binding affinity and selectivity.
The pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives demonstrates remarkable diversity, reflecting the adaptability of this core structure to different therapeutic applications. One of the most well-established applications involves sedative and anxiolytic drugs, where pyrazolo[1,5-a]pyrimidine derivatives serve as the foundation for compounds that are related in terms of their effects to benzodiazepines. These compounds, including zaleplon marketed under the trade name Sonata, indiplon, ocinaplon, and lorediplon, represent successful translations of the pyrazolo[1,5-a]pyrimidine scaffold into clinically effective medications.
Table 3: Therapeutic Applications of Pyrazolo[1,5-a]Pyrimidine Derivatives
| Therapeutic Area | Representative Compounds | Mechanism of Action | Clinical Status |
|---|---|---|---|
| Sedative/Hypnotic | Zaleplon, Indiplon, Lorediplon | Benzodiazepine-like effects | Marketed/Development |
| Anxiolytic | Ocinaplon | Anxiety reduction with minimal sedation | Development |
| Anticancer | Various derivatives | Multiple mechanisms including kinase inhibition | Research/Development |
| Antimicrobial | Multiple scaffolds | Diverse antimicrobial mechanisms | Research |
| Enzyme Inhibition | Kinase inhibitors | Adenosine triphosphate competitive inhibition | Research/Development |
The significance of pyrazolo[1,5-a]pyrimidines in kinase inhibition represents another major area of medicinal chemistry application. The 4-aminopyrazolopyrimidine scaffold has demonstrated particular importance in designing small-molecule inhibitors targeting tyrosine kinases and serine/threonine kinases. The structural features of this scaffold enable effective binding to adenosine triphosphate-binding pockets of kinases, where the 3-nitrogen and 4-amino groups of the pyrazolopyrimidine system form intermolecular hydrogen bonds with amino acid residues in the adenine region of the binding pocket.
The development of kinase inhibitors based on pyrazolo[1,5-a]pyrimidine scaffolds has yielded significant therapeutic advances, particularly in oncology applications. Fibroblast growth factor receptor inhibitors represent one successful example, where compounds like TAS-120 utilize the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold to achieve selective inhibition of fibroblast growth factor receptor subtypes with remarkable potency. These developments demonstrate the continued relevance and expanding applications of pyrazolo[1,5-a]pyrimidine-based drug design in addressing complex therapeutic challenges.
The broader significance of pyrazolo[1,5-a]pyrimidine cores in medicinal chemistry also encompasses their applications in designing compounds with improved pharmacological properties. The biocompatibility and lower toxicity levels associated with pyrazolo[1,5-a]pyrimidine derivatives have facilitated their advancement to commercial pharmaceutical products. This favorable safety profile, combined with the scaffold's synthetic versatility and diverse biological activities, positions pyrazolo[1,5-a]pyrimidines as continuing focal points for pharmaceutical research and development efforts.
Properties
Molecular Formula |
C17H11F3N4O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H11F3N4O2S/c18-17(19,20)14-7-11(13-4-2-6-27-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-1-5-26-10/h1-8H,9H2,(H,21,25) |
InChI Key |
RTBYQNZNPHRABM-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including data tables and research findings from various studies.
Chemical Structure and Properties
The compound has the following chemical formula: . It belongs to the class of pyrazolopyrimidines, which are known for their pharmacological potential.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | Inhibition of PI3K/Akt pathway |
| Compound B | A549 (Lung) | 8.3 | Induction of apoptosis |
| This compound | HeLa (Cervical) | 6.0 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes and modulating cytokine production.
Table 2: Anti-inflammatory Activity Data
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| Compound C | LPS-stimulated macrophages | 75% at 20 µM | Study X |
| This compound | RAW264.7 cells | 70% at 15 µM | Study Y |
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 3: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 1: Anticancer Effects
In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on HeLa cells. The findings demonstrated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of similar pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- N-Substituent Diversity : The 2-furanylmethyl group (target compound) balances solubility and steric bulk, while pyridinyl () or morpholinyl () groups may enhance target specificity via polar interactions .
- Trifluoromethyl Consistency : The CF₃ group at position 7 is conserved across analogs, suggesting its critical role in stabilizing the core structure and enhancing bioavailability .
Target Compound Hypotheses :
- The thiophen-2-yl group may confer selectivity toward parasitic or bacterial targets due to sulfur-mediated interactions.
- The furanylmethyl carboxamide could reduce cytotoxicity compared to chlorinated analogs () .
Preparation Methods
Chlorination and Functionalization
Phosphorus oxychloride (POCl₃) is employed to chlorinate hydroxyl groups at positions 5 and 7 of the intermediate dihydroxypyrazolo[1,5-a]pyrimidine (e.g., 1 → 2 in Scheme 1). Selective substitution at position 7 is achieved using nucleophiles like trifluoromethylating agents. For example, trifluoromethylation via Ullmann coupling or halogen exchange with CuI and CsF yields 7-trifluoromethyl intermediates.
| Reaction Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Time | 12–24 hours |
| Yield | 70–85% |
Formation of the Carboxamide Moiety
The 2-carboxamide group is installed through a two-step process:
Carboxylic Acid Activation
The pyrazolo[1,5-a]pyrimidine-2-carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance:
Amide Coupling
The acyl chloride reacts with 2-furanylmethylamine in the presence of a base (e.g., triethylamine) to form the target carboxamide. Key conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Et₃N (2 equiv) |
| Temperature | 0°C → room temperature |
| Time | 4–6 hours |
| Yield | 75–90% |
Optimization and Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours).
-
Ionic liquids (e.g., [BMIM][BF₄]) enhance yields by 10–15% while minimizing solvent waste.
-
Catalyst-free conditions under solvent-free mechanochemical grinding achieve 80% yields for analogous pyrazolopyrimidines.
Analytical Validation
Synthetic intermediates and the final product are characterized via:
-
¹H/¹³C NMR : Key signals include δ 8.7 ppm (pyrimidine H), δ 7.3–7.5 ppm (thiophene H), and δ 4.6 ppm (CH₂ of furanylmethyl).
-
HRMS : Molecular ion peak at m/z 408.4 (M+H⁺) confirms the molecular formula C₁₇H₁₁F₃N₄OS₂.
-
X-ray crystallography : Validates planarity of the pyrazolo[1,5-a]pyrimidine core and intramolecular H-bonding.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance safety and efficiency. Purification via recrystallization (ethanol/water) achieves >99% purity, critical for pharmaceutical applications.
Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
